molecular formula C8H8N4O2 B2986075 1-Methyl-5-nitro-1H-indazol-3-amine CAS No. 73105-48-3

1-Methyl-5-nitro-1H-indazol-3-amine

Cat. No.: B2986075
CAS No.: 73105-48-3
M. Wt: 192.178
InChI Key: WVCBDQKSMZLREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-nitro-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N4O2. It is characterized by a bicyclic ring structure consisting of a pyrazole ring fused to a benzene ring.

Scientific Research Applications

Safety and Hazards

The safety information for 1-Methyl-5-nitro-1H-indazol-3-amine indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Mechanism of Action

Target of Action

It is known that indazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the preparation of compounds for treating tau protein-associated disease and have been found to inhibit tyrosine kinase , a key enzyme involved in cell growth and development .

Mode of Action

Indazole derivatives have been shown to interact effectively with the hinge region of tyrosine kinase . This interaction can inhibit the enzyme’s activity, leading to changes in cell growth and development .

Biochemical Pathways

These include anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s effect on these pathways can lead to downstream effects on cell function and health.

Pharmacokinetics

It is known that indazole derivatives are highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Given its potential inhibitory action on tyrosine kinase , it could impact cell growth and development . Additionally, its broad range of biological activities suggests it could have diverse effects at the molecular and cellular level .

Action Environment

The action of 1-Methyl-5-nitro-1H-indazol-3-amine can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can affect the compound’s stability, efficacy, and action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-indazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-nitrobenzonitrile with methylhydrazine in ethanol, followed by heating to 70°C for one hour . Another method includes the use of tert-butyl nitrite in tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-nitro-1H-indazol-3-amine is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

1-methyl-5-nitroindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCBDQKSMZLREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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